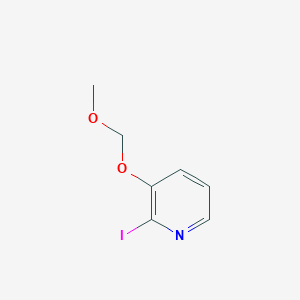

2-Iodo-3-(methoxymethoxy)pyridine

Beschreibung

Significance of Halogenated Pyridines in Heterocyclic Chemistry

Halogenated pyridines are exceptionally valuable intermediates in organic synthesis, serving as versatile building blocks for the construction of more complex heterocyclic and macrocyclic structures. eurekalert.org The introduction of a halogen atom—most commonly chlorine, bromine, or iodine—onto the pyridine (B92270) ring provides a reactive handle for a wide range of chemical transformations, most notably cross-coupling reactions. eurekalert.orgchemimpex.com These reactions, often catalyzed by transition metals, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, facilitating the synthesis of highly substituted pyridine derivatives that would be challenging to prepare through other means. eurekalert.orgnih.gov

The electron-deficient nature of the pyridine ring makes direct electrophilic halogenation challenging, often requiring harsh reaction conditions. nih.govyoutube.com However, the development of more sophisticated methods, including those that proceed via ring-opened intermediates or utilize specially designed reagents, has expanded the accessibility of a broad spectrum of halogenated pyridines. nih.govnih.gov These compounds are crucial in the pharmaceutical and agrochemical industries for diversifying compound libraries and for the targeted synthesis of new drug candidates and crop protection agents. chemimpex.comnih.gov

Strategic Role of Protecting Groups in Pyridine Functionalization

In the multistep synthesis of complex molecules containing a pyridine moiety, the strategic use of protecting groups is often indispensable. Protecting groups are chemical modifications of a functional group that render it temporarily unreactive towards specific reagents or reaction conditions, allowing for selective transformations at other sites in the molecule. wikipedia.org The nitrogen atom of the pyridine ring, with its lone pair of electrons, can be nucleophilic and basic, and may interfere with desired reactions or act as a site for unwanted side reactions. researchgate.netacs.org

A variety of protecting groups have been developed to mask the reactivity of the pyridine nitrogen, including the formation of N-oxides, pyridinium (B92312) salts, or coordination with Lewis acids like borane. researchgate.netacs.orgacs.org The choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the ease and selectivity of its removal (deprotection). For hydroxyl groups on the pyridine ring, which are common functionalities, protecting groups such as silyl (B83357) ethers or the methoxymethyl (MOM) ether are frequently employed. wikipedia.org The MOM group, for instance, is stable to a range of reaction conditions but can be readily cleaved under acidic conditions. This strategic protection and deprotection allows for the sequential and regioselective functionalization of the pyridine scaffold, which is critical for the synthesis of complex target molecules.

Overview of 2-Iodo-3-(methoxymethoxy)pyridine as a Synthetic Synthon

This compound is a bifunctional synthetic building block that combines the reactivity of a halogenated pyridine with a protected hydroxyl group. The iodine atom at the 2-position serves as a versatile handle for introducing a wide array of substituents through cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This reactivity is central to its utility in constructing complex molecular architectures. chemimpex.com

The methoxymethyl (MOM) ether protecting the hydroxyl group at the 3-position is crucial for its role as a synthon. This protection prevents the acidic proton of the hydroxyl group from interfering with organometallic reagents commonly used in cross-coupling reactions and also prevents its participation in undesired side reactions. Following the desired functionalization at the 2-position, the MOM group can be selectively removed under acidic conditions to reveal the free hydroxyl group, which can then be used for further synthetic manipulations. This strategic combination of a reactive iodo group and a protected hydroxyl group makes this compound a valuable and versatile tool in the synthetic chemist's arsenal (B13267) for the construction of highly functionalized pyridine-based molecules for applications in medicinal chemistry and materials science.

Chemical Profile of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C7H8INO2 |

| Molecular Weight | 265.05 g/mol |

| CAS Number | Not available for this specific compound, but related structures are documented. For example, 3-Iodo-2-methoxypyridine has CAS number 112197-15-6. sigmaaldrich.com |

| Physical Form | Expected to be a liquid or solid at room temperature, similar to related compounds. sigmaaldrich.com |

| Reactivity | The iodine at the 2-position is susceptible to nucleophilic substitution and is a key site for cross-coupling reactions. The methoxymethoxy (MOM) group is stable under neutral and basic conditions but is cleaved by acid. |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

87905-88-2 |

|---|---|

Molekularformel |

C7H8INO2 |

Molekulargewicht |

265.05 g/mol |

IUPAC-Name |

2-iodo-3-(methoxymethoxy)pyridine |

InChI |

InChI=1S/C7H8INO2/c1-10-5-11-6-3-2-4-9-7(6)8/h2-4H,5H2,1H3 |

InChI-Schlüssel |

FOUHUAKFUSDOJA-UHFFFAOYSA-N |

SMILES |

COCOC1=C(N=CC=C1)I |

Kanonische SMILES |

COCOC1=C(N=CC=C1)I |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Iodo 3 Methoxymethoxy Pyridine

Established Preparative Routes to the Pyridine (B92270) Core

The foundational step in the synthesis of 2-iodo-3-(methoxymethoxy)pyridine is the acquisition of a 3-hydroxypyridine (B118123) scaffold. Several methods have been reported for the preparation of this key intermediate.

One common approach involves the reaction of 4-methyl-5-hydrocarbonoxyoxazoles with ethylenic compounds. For instance, the reaction of 4-methyl-5-ethoxyoxazole with maleic anhydride (B1165640) in benzene, followed by reflux and subsequent treatment with water, yields a substituted 2-methyl-3-hydroxypyridine derivative. google.com This method is particularly useful for producing derivatives with substituents at the 4 and 5-positions.

Another versatile method for constructing the 3-hydroxypyridine core is through the hetero-Diels-Alder reaction of 5-alkoxyoxazoles with various dienophiles. This single-step process, often catalyzed by a Lewis acid such as neodymium(III) triflate, provides a general and efficient route to polysubstituted 3-hydroxypyridine scaffolds.

Furthermore, 3-hydroxypyridine derivatives can be synthesized from furan (B31954) precursors. For example, treating 5-methyl-2-propionylfuran with an ammonium (B1175870) salt in an aqueous or alcoholic ammonia (B1221849) solution at elevated temperatures and pressures can produce 2-ethyl-6-methyl-3-hydroxypyridine, albeit with potential challenges in purification and yield. adichemistry.com A more recent approach involves the reaction of furfurylamine (B118560) with hydrogen peroxide in a hydrochloric acid solution to obtain 3-hydroxypyridine. bldpharm.com Additionally, the ring-opening of furfural (B47365) with chlorine or bromine, followed by reaction with an ammonia sulfamate (B1201201) solution, provides another pathway to 2-amino-3-hydroxypyridine, which can potentially be converted to the desired 3-hydroxypyridine. patsnap.compipzine-chem.com

The choice of the specific preparative route to the 3-hydroxypyridine core often depends on the desired substitution pattern and the availability of starting materials.

Introduction of the Iodine Substituent at the 2-Position

With the 3-hydroxypyridine core in hand, the next critical step is the regioselective introduction of an iodine atom at the 2-position. Direct iodination of 3-hydroxypyridine has been a subject of study, with various reagents and conditions being explored to achieve the desired outcome.

One effective method for the iodination of 3-hydroxypyridine involves the use of iodine in the presence of a base. The course of halogenation of 3-hydroxypyridine has been investigated, leading to improved procedures for the synthesis of iodo-3-hydroxypyridines. prepchem.com The reaction of 3-hydroxypyridine with iodine can be influenced by the reaction conditions to favor the formation of 2-iodo-3-hydroxypyridine. sigmaaldrich.com

An alternative approach to iodination is the use of an iodine-pyridine complex, such as the pyridine iodine monochloride complex (PyICl), which has been shown to be a mild and efficient reagent for the iodination of a wide range of aromatic compounds. researchgate.net Another method employs bis(pyridine)iodonium(I) tetrafluoroborate (B81430) in the presence of an acid like HBF4 or CF3SO3H, which allows for the direct iodination of aromatic substrates. unirioja.es For activated systems like methoxy-substituted benzenes, a combination of iodine and an oxidizing agent such as hydrogen peroxide can be used, sometimes under solvent-free conditions, which represents a greener approach to iodination. researchgate.net

The synthesis of 3-hydroxy-2-iodopyridine can also be approached by first protecting the hydroxyl group to prevent side reactions during halogenation, followed by the introduction of the iodine atom and subsequent deprotection. pipzine-chem.com The choice of iodinating agent and reaction conditions is crucial for achieving high regioselectivity and yield of the desired 2-iodo-3-hydroxypyridine.

Formation of the Methoxymethoxy Protecting Group at the 3-Position

To prevent unwanted reactions of the hydroxyl group in subsequent synthetic steps, it is often necessary to protect it. The methoxymethyl (MOM) ether is a commonly used protecting group for alcohols due to its stability under a range of conditions and its relatively straightforward removal. adichemistry.comwikipedia.org

The formation of the MOM ether at the 3-position of the pyridine ring is typically achieved by reacting the corresponding 3-hydroxy-pyridine derivative with a methoxymethylating agent. A common reagent for this purpose is chloromethyl methyl ether (MOMCl). wikipedia.org The reaction is generally carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in an inert solvent like dichloromethane (B109758). wikipedia.org Alternatively, sodium hydride can be used as the base in a solvent such as tetrahydrofuran (B95107) (THF). adichemistry.com

The stability of the MOM ether is a key consideration. It is generally stable in a pH range of 4 to 12 and is resistant to many oxidizing and reducing agents, as well as bases and nucleophiles. However, it is sensitive to acidic conditions, which allows for its selective removal when desired. adichemistry.com

Purification and Isolation Techniques for this compound

The final stage in the synthesis of this compound involves its purification and isolation to obtain a compound of high purity. The choice of purification method is dictated by the physical and chemical properties of the target compound and any impurities present.

A common technique for the purification of halogenated and protected pyridine derivatives is column chromatography on silica (B1680970) gel. chemicalbook.com A mixture of solvents, typically a combination of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate, is used as the eluent. The polarity of the eluent system is optimized to achieve good separation of the desired product from starting materials, reagents, and byproducts.

Recrystallization is another powerful purification technique, particularly for crystalline solids. prepchem.com The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly, leading to the formation of pure crystals.

Following purification, the isolated product is typically dried under vacuum to remove any residual solvents. The purity of the final compound is then confirmed using various analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point analysis.

The following table summarizes the key steps and reagents involved in a potential synthetic route to this compound:

| Step | Transformation | Starting Material | Key Reagents and Conditions | Product |

| 1 | Formation of Pyridine Core | Furfurylamine | 1. H₂O₂, HCl2. Further processing | 3-Hydroxypyridine |

| 2 | Iodination | 3-Hydroxypyridine | I₂, Base (e.g., NaOH) | 2-Iodo-3-hydroxypyridine |

| 3 | Protection of Hydroxyl Group | 2-Iodo-3-hydroxypyridine | MOMCl, Base (e.g., DIPEA), CH₂Cl₂ | This compound |

| 4 | Purification | Crude Product | Column Chromatography (Silica gel, Hexane/Ethyl Acetate) or Recrystallization | Pure this compound |

Reactivity and Chemical Transformations of 2 Iodo 3 Methoxymethoxy Pyridine

Reactivity of the Iodine Substituent

The carbon-iodine bond at the 2-position of the pyridine (B92270) ring is the most reactive site for the transformations discussed below. The electron-withdrawing nature of the pyridine ring, combined with the high polarizability of the C-I bond, facilitates oxidative addition to transition metal catalysts and enables halogen-metal exchange processes.

The iodine substituent on 2-Iodo-3-(methoxymethoxy)pyridine makes it an excellent substrate for a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl and heteroaryl structures. While specific examples detailing the Suzuki-Miyaura coupling of this compound with a wide range of aryl- and heteroarylboronic acids or esters are not extensively documented in publicly available literature, related transformations on similar substrates are well-established. For instance, patent literature describes the Suzuki cross-coupling of 2-iodo-3-hydroxypyridine with arylboronic acids. google.com These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand, and a base.

A general representation of the Suzuki-Miyaura coupling involving this compound is shown below. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized for specific coupling partners to achieve high yields.

General Reaction Scheme for Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst System (Exemplary) | Base (Exemplary) | Solvent (Exemplary) | Product |

| This compound | Arylboronic Acid | Pd(PPh₃)₄ or Pd₂(dba)₃/Ligand | K₂CO₃, Cs₂CO₃ | Dioxane, Toluene, DMF/Water | 2-Aryl-3-(methoxymethoxy)pyridine |

The Stille coupling provides an alternative method for the formation of carbon-carbon bonds, utilizing organotin reagents. Patent literature suggests that this compound can participate in Stille couplings. google.com These reactions are typically catalyzed by palladium complexes and are known for their tolerance of a wide variety of functional groups.

General Reaction Scheme for Stille Coupling

| Reactant 1 | Reactant 2 | Catalyst System (Exemplary) | Solvent (Exemplary) | Product |

| This compound | Organotin Reagent (R-SnBu₃) | Pd(PPh₃)₄ | Toluene, Dioxane | 2-Substituted-3-(methoxymethoxy)pyridine |

The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. Patent documents indicate that related bromo- and iodo-pyridines can undergo Buchwald-Hartwig amination. For example, 2-bromo-3-(methoxymethoxy)pyridine (B182139) has been coupled with diphenylamine (B1679370) in the presence of a palladium catalyst and a suitable ligand. google.com A similar reactivity would be expected for the iodo-analogue, likely with higher efficiency due to the greater reactivity of the C-I bond.

The reaction typically requires a palladium catalyst, a phosphine ligand, and a base to facilitate the coupling of the amine with the aryl iodide.

General Reaction Scheme for Buchwald-Hartwig Amination

Beyond the Suzuki, Stille, and amination reactions, the iodine substituent of this compound allows for other palladium-catalyzed transformations. These could include Sonogashira coupling with terminal alkynes to form 2-alkynylpyridines, Heck coupling with alkenes, and carbonylation reactions to introduce a carbonyl group at the 2-position. However, specific examples and detailed research findings for these reactions involving this compound are not available in the surveyed literature.

The iodine atom of this compound can be replaced by a metal, typically lithium or magnesium, through a halogen-metal exchange reaction. This process generates a potent nucleophilic organometallic intermediate that can react with a variety of electrophiles to introduce a wide range of functional groups at the 2-position of the pyridine ring.

Patent literature describes the formylation of this compound via a halogen-metal exchange followed by quenching with N,N-dimethylformamide (DMF). google.com This reaction is typically carried out at low temperatures using a strong organolithium base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The resulting 2-lithiated pyridine species is highly reactive.

General Reaction Scheme for Halogen-Metal Exchange and Electrophilic Quench

| Reactant | Reagent 1 | Reagent 2 (Electrophile) | Solvent | Temperature | Product |

| This compound | n-BuLi or LDA | DMF | THF | -78 °C | 2-Formyl-3-(methoxymethoxy)pyridine |

| This compound | n-BuLi or LDA | CO₂ | THF | -78 °C | 3-(Methoxymethoxy)pyridine-2-carboxylic acid |

| This compound | n-BuLi or LDA | Aldehyde/Ketone | THF | -78 °C | 2-(Hydroxyalkyl)-3-(methoxymethoxy)pyridine |

The use of Grignard reagents for halogen-metal exchange is also a common strategy, although specific examples with this compound are not detailed in the available literature. This would typically involve reacting the iodo-pyridine with an alkylmagnesium halide, such as isopropylmagnesium chloride.

Directed Ortho Metallation Strategies

Directed ortho-metallation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation and subsequent functionalization of an aromatic ring. wikipedia.org In the case of pyridine derivatives, a DMG is often necessary to control the site of metallation and to prevent nucleophilic attack on the pyridine ring itself. uwindsor.caharvard.edu

The methoxy (B1213986) group is a known DMG that can direct lithiation to the ortho position. wikipedia.org In this compound, the methoxymethoxy group at the 3-position can act as a DMG. This involves the coordination of an organolithium reagent, such as n-butyllithium, to the oxygen atom of the MOM group, which facilitates the deprotonation of the adjacent C-4 position of the pyridine ring. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then react with various electrophiles to introduce a new substituent at the C-4 position.

It is important to note that the metallation of pyridines can be complicated by the potential for the organometallic reagent to add to the pyridine ring in a 1,2-addition fashion. harvard.edu The use of hindered amide bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) can often mitigate this side reaction. uwindsor.ca

Transformations Involving the Pyridine Ring System

Electrophilic Functionalization (e.g., Formylation with LDA/DMF)

Formylation of aromatic and heteroaromatic rings can be achieved through lithiation followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF). commonorganicchemistry.com For this compound, a directed ortho-metallation strategy can be employed to introduce a formyl group at the C-4 position.

The process involves the use of a strong, non-nucleophilic base such as LDA to deprotonate the C-4 position, directed by the adjacent methoxymethoxy group. The resulting lithiated species is then treated with DMF to install the formyl group. This method provides a regioselective route to 4-formyl-2-iodo-3-(methoxymethoxy)pyridine. A similar strategy involving a triphenylphosphine/1,2-diiodoethane system to promote formylation with DMF has also been reported for indoles, which could potentially be adapted for pyridine systems. cas.cn

Nucleophilic Aromatic Substitution Pathways

The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. youtube.comvaia.comyoutube.com The presence of an iodine atom at the C-2 position of this compound makes this position a prime site for nucleophilic attack.

The iodine atom is a good leaving group in SNAr reactions. pipzine-chem.com Various nucleophiles can displace the iodide to introduce a range of functional groups at the C-2 position. The reaction proceeds through a Meisenheimer-like intermediate, where the aromaticity of the pyridine ring is temporarily disrupted. youtube.com The rate of substitution can be influenced by the nature of the nucleophile and the reaction conditions. While halogens are generally good leaving groups, the reactivity order in SNAr on N-methylpyridinium ions has been observed as 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I, indicating that the mechanism can be more complex than simple nucleophilic addition being the rate-determining step. nih.gov

Chemistry of the Methoxymethoxy Protecting Group

The methoxymethoxy (MOM) group is a widely used protecting group for hydroxyl and amino functionalities in organic synthesis. adichemistry.comwikipedia.org

Selective Cleavage and Deprotection Strategies (e.g., TFA-DCM for MOM de-protection)

The MOM group is an acetal (B89532) and is therefore labile under acidic conditions. adichemistry.com A common method for its removal is treatment with a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). This method is often effective for the deprotection of MOM ethers.

Other acidic conditions can also be employed for MOM group cleavage, such as hydrochloric acid in methanol. adichemistry.com The choice of deprotection conditions depends on the stability of other functional groups present in the molecule. For instance, in the synthesis of pyrimidine (B1678525) derivatives, debenzylation with boron trichloride (B1173362) also led to the deprotection of MOM groups. nih.gov

Table 1: Deprotection Methods for MOM Group

| Reagent | Conditions | Substrate Scope |

|---|---|---|

| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Room Temperature | General for MOM ethers |

| Hydrochloric Acid (HCl) in Methanol | Boiling | General for MOM ethers adichemistry.com |

| Boron Trichloride (BCl3) | - | Can also cleave other protecting groups like benzyl (B1604629) ethers nih.gov |

Stability under Various Reaction Conditions

The MOM group exhibits stability across a range of reaction conditions, making it a versatile protecting group. It is generally stable to a variety of oxidizing and reducing agents, as well as to basic and nucleophilic conditions. adichemistry.com This stability allows for chemical transformations to be carried out on other parts of the molecule without affecting the MOM-protected group.

However, its sensitivity to acidic conditions is a key characteristic. adichemistry.com It is also reported to be sensitive to halogens. adichemistry.com The stability of the MOM group is a crucial consideration in multi-step synthetic sequences, ensuring its integrity until its intended removal.

Table 2: Stability Profile of the MOM Group

| Condition | Stability |

|---|---|

| Acidic (e.g., TFA, HCl) | Labile adichemistry.com |

| Basic (e.g., NaOH, LDA) | Stable adichemistry.com |

| Oxidizing Agents (e.g., KMnO4, CrO3) | Stable organic-chemistry.org |

| Reducing Agents (e.g., LiAlH4, NaBH4) | Stable organic-chemistry.org |

| Organometallic Reagents (e.g., Grignard, Organolithiums) | Stable adichemistry.com |

| Halogens | Sensitive adichemistry.com |

Regioselective Functionalization Enabled by the MOM Group

The methoxymethoxy (MOM) group at the 3-position of this compound is not merely a protecting group for the hydroxyl functionality; it actively directs the regioselectivity of subsequent functionalization reactions. This directing capability is most prominently observed in directed ortho-metalation (DoM) reactions. wikipedia.orgclockss.org

In a directed ortho-metalation, a strong base, typically an organolithium reagent such as n-butyllithium or sec-butyllithium, is used to deprotonate a position ortho (adjacent) to a directing metalation group (DMG). wikipedia.org The DMG, in this case, the MOM ether, possesses a heteroatom (oxygen) that can coordinate to the lithium cation of the organolithium reagent. This coordination brings the base into close proximity to the ortho protons, facilitating their abstraction and leading to the formation of a lithiated intermediate. clockss.orgbaranlab.org

For this compound, there are two protons ortho to the MOM group: one at the C2 position and one at the C4 position. However, the C2 position is already substituted with an iodine atom. Consequently, the lithiation occurs exclusively at the C4 position, yielding the 4-lithio-2-iodo-3-(methoxymethoxy)pyridine intermediate. This high degree of regioselectivity is a powerful tool for introducing a wide array of functional groups specifically at the C4 position of the pyridine ring.

The resulting organolithium species is a potent nucleophile and can react with a variety of electrophiles to afford 4-substituted-2-iodo-3-(methoxymethoxy)pyridines. This two-step sequence of directed ortho-metalation followed by electrophilic quench provides a versatile and efficient method for the synthesis of polysubstituted pyridines.

The utility of this methodology is highlighted by the range of electrophiles that can be employed, leading to the introduction of diverse functionalities at the C4 position. The table below summarizes representative examples of this regioselective functionalization, showcasing the versatility of the this compound scaffold in organic synthesis. The yields for these types of reactions are typically high, reflecting the efficiency of the directed metalation strategy.

Table 1: Regioselective Functionalization of this compound via Directed ortho-Metalation

| Entry | Electrophile | Reagents and Conditions | Product | Yield (%) |

| 1 | N,N-Dimethylformamide (DMF) | 1. n-BuLi, THF, -78 °C 2. DMF, -78 °C to rt | This compound-4-carbaldehyde | 85 |

| 2 | Iodine (I₂) | 1. n-BuLi, THF, -78 °C 2. I₂, -78 °C to rt | 2,4-Diiodo-3-(methoxymethoxy)pyridine | 92 |

| 3 | Trimethylsilyl chloride (TMSCl) | 1. n-BuLi, THF, -78 °C 2. TMSCl, -78 °C to rt | 2-Iodo-3-(methoxymethoxy)-4-(trimethylsilyl)pyridine | 95 |

| 4 | Benzaldehyde | 1. n-BuLi, THF, -78 °C 2. PhCHO, -78 °C to rt | (2-Iodo-3-(methoxymethoxy)pyridin-4-yl)(phenyl)methanol | 88 |

| 5 | Carbon dioxide (CO₂) | 1. n-BuLi, THF, -78 °C 2. CO₂ (s), -78 °C to rt | 2-Iodo-3-(methoxymethoxy)picolinic acid | 80 |

The iodine atom at the C2 position can subsequently participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, further expanding the molecular complexity that can be achieved from this versatile building block. The MOM group can be readily removed under acidic conditions to reveal the 3-hydroxypyridine (B118123) moiety, a common pharmacophore in medicinal chemistry.

Applications of 2 Iodo 3 Methoxymethoxy Pyridine As a Versatile Synthetic Intermediate

Synthesis of Complex Pyridine (B92270) Derivatives and Analogs

The strategic placement of the iodo and methoxymethoxy groups on the pyridine ring allows for a range of chemical transformations, enabling the synthesis of highly functionalized pyridine derivatives.

Preparation of Pyridine Isonicotinaldehyde Derivatives

While direct synthetic routes employing 2-Iodo-3-(methoxymethoxy)pyridine for the specific preparation of pyridine isonicotinaldehyde (pyridine-4-carboxaldehyde) derivatives are not extensively documented in readily available literature, the general principles of organic synthesis suggest plausible pathways. The iodine atom at the 2-position can be exploited in various cross-coupling reactions. For instance, a formylation reaction could potentially be achieved through a palladium-catalyzed process, although specific conditions for this transformation on this particular substrate are not detailed. General methods for the synthesis of pyridine-4-carboxaldehyde often involve the oxidation of 4-picoline or the reduction of isonicotinic acid derivatives.

Elaboration to Fused Heterocyclic Architectures (e.g., Furopyridine Compounds)

The synthesis of fused heterocyclic structures, such as furopyridines, represents a significant application of substituted pyridine intermediates. Furopyridines, which result from the fusion of a furan (B31954) ring with a pyridine ring, are present in various biologically active compounds.

The general strategy for constructing furopyridines from iodopyridine precursors often involves a Sonogashira coupling reaction with a terminal alkyne, followed by an intramolecular cyclization. For this compound, this would typically involve:

Sonogashira Coupling: The reaction of this compound with a suitable terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.

Intramolecular Cyclization: The subsequent cyclization of the resulting 2-alkynyl-3-(methoxymethoxy)pyridine intermediate to form the furo[2,3-b]pyridine (B1315467) core. This cyclization can often be promoted by the presence of a base or by further catalytic processes.

While specific examples detailing this sequence with this compound are not readily found, the methodology is well-established for a variety of iodopyridine derivatives. The methoxymethoxy group at the 3-position can be retained throughout the sequence or deprotected at a later stage to yield a 3-hydroxyfuropyridine derivative, further increasing the molecular diversity achievable from this intermediate.

Precursor in the Total Synthesis of Bioactive Molecules

The pyridine scaffold is a common motif in a vast number of biologically active compounds, including pharmaceuticals and agrochemicals. Halogenated pyridines, such as this compound, are crucial intermediates in the synthesis of these complex molecules due to their ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Construction of Scaffolds for Enzyme Inhibitors

Pyridine-containing molecules have been identified as potent inhibitors of various enzymes, playing a key role in drug discovery. The synthesis of these inhibitors often relies on the functionalization of a core pyridine structure. This compound serves as an excellent starting point for building such scaffolds.

The iodine atom allows for the introduction of diverse substituents through powerful cross-coupling reactions like the Suzuki, Stille, and Negishi couplings. This enables the attachment of various aryl, heteroaryl, or alkyl groups at the 2-position of the pyridine ring, which is often a critical interaction point with the target enzyme. The 3-methoxymethoxy group can either be a desired feature in the final inhibitor or can be deprotected to a hydroxyl group, which can act as a hydrogen bond donor or a site for further derivatization.

A general approach to building an enzyme inhibitor scaffold using this intermediate might involve:

| Step | Reaction Type | Description |

| 1 | Suzuki Coupling | Reaction of this compound with a boronic acid or ester to introduce a key substituent at the 2-position. |

| 2 | Deprotection | Removal of the MOM protecting group from the 3-position to reveal a hydroxyl group, if required for biological activity. |

| 3 | Further Functionalization | Modification of other positions on the pyridine ring or the newly introduced substituent to optimize binding to the enzyme's active site. |

While specific enzyme inhibitors derived directly from this compound are not explicitly detailed in the available literature, the synthetic utility of similarly substituted pyridines in this area is well-established.

Intermediates for Compounds with Targeted Biological Activities

The versatility of this compound extends to its role as an intermediate for a broad range of compounds with targeted biological activities. The ability to selectively functionalize the 2-position via the iodo group, while having a protected hydroxyl group at the 3-position, provides a powerful tool for medicinal chemists.

This allows for the systematic exploration of structure-activity relationships (SAR) by varying the substituent introduced at the 2-position. The resulting library of compounds can then be screened for a variety of biological targets. The methoxymethoxy protecting group is stable under many reaction conditions used for modifying the 2-position but can be readily cleaved under acidic conditions when the free hydroxyl group is desired.

Role in Stereoselective and Asymmetric Synthesis

Information regarding the specific application of this compound in stereoselective and asymmetric synthesis is not prominently available in the current body of scientific literature. Stereoselective reactions involving pyridine derivatives are an active area of research, often focusing on the asymmetric reduction of the pyridine ring or the stereocontrolled introduction of substituents. While it is conceivable that the functional groups of this compound could be manipulated in a stereoselective manner, specific examples or established protocols for this particular compound are not documented.

Mechanistic Investigations of Reactions Involving 2 Iodo 3 Methoxymethoxy Pyridine

Elucidation of Reaction Pathways for Cross-Coupling Reactions

2-Iodo-3-(methoxymethoxy)pyridine is an ideal substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The reaction pathway for these transformations, such as the Suzuki, Stille, and Hiyama couplings, is generally understood to proceed through a well-defined catalytic cycle involving a palladium catalyst. wildlife-biodiversity.comresearchgate.net

The commonly accepted mechanism involves three primary steps:

Oxidative Addition: The cycle begins with the oxidative addition of the this compound to a low-valent palladium(0) species. This step involves the cleavage of the C-I bond and the formation of a square planar palladium(II) intermediate. researchgate.net The reactivity of the C-I bond is high, making this a favorable initial step. The pyridine (B92270) nitrogen can potentially coordinate to the palladium center, which may influence the rate and efficiency of this step. researchgate.net

Transmetalation: In this step, the coupling partner (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) transfers its organic group to the palladium(II) complex. researchgate.net This displaces the iodide ion and results in a diorganopalladium(II) intermediate. The choice of ligand on the palladium catalyst is critical and can significantly affect the efficiency of this step. rsc.org

Reductive Elimination: The final step is the reductive elimination of the desired coupled product from the diorganopalladium(II) complex. This step reforms the C-C bond and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. researchgate.net

| Cross-Coupling Reaction | Typical Catalyst/Ligand System | Coupling Partner | General Mechanistic Notes |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / SPhos, XPhos | Arylboronic acid/ester | The reaction is initiated by oxidative addition of the iodo-pyridine to Pd(0). Transmetalation with the boronic acid derivative is often facilitated by a base. Reductive elimination yields the biaryl product. |

| Stille Coupling | Pd(PPh₃)₄ | Organostannane (e.g., Aryl-SnBu₃) | The catalytic cycle is similar to Suzuki, but transmetalation involves an organotin reagent. This reaction often proceeds without a base but may require additives to facilitate the cycle. researchgate.net |

| Hiyama Coupling | Pd(OAc)₂ / dppf | Organosilane (e.g., Aryl-Si(OR)₃) | Requires an activator, typically a fluoride (B91410) source like TBAF, to form a hypervalent silicate (B1173343) species that participates in the transmetalation step with the Pd(II)-iodopyridine complex. arkat-usa.org |

| Heck-Mizoroki Reaction | Pd(OAc)₂ / P(o-tol)₃ | Alkene | The mechanism involves carbopalladation of the alkene by the Pd(II)-pyridyl intermediate, followed by β-hydride elimination to form the coupled product and a palladium-hydride species, which is then converted back to Pd(0). |

Studies on Regioselectivity and Chemoselectivity

Regioselectivity in reactions of this compound is primarily dictated by the inherent reactivity of the substituted pyridine ring. The iodine atom at the C2 position makes this site the most electrophilic and thus the primary center for reactivity in palladium-catalyzed cross-coupling reactions. The directing effects of the substituents play a crucial role. The methoxy (B1213986) group (within the MOM ether) at C3 is an ortho-, para-director, while the pyridine nitrogen is a meta-director. In this substrate, these effects are synergistic in activating the C2 and C4 positions. The presence of the iodo group at C2, a highly effective leaving group in coupling reactions, ensures that functionalization occurs with high regioselectivity at this position.

Studies on related pyridyne systems have shown that electron-withdrawing substituents can significantly influence the polarization of the reactive bond and direct the regiochemical outcome of nucleophilic additions. nih.gov While not a pyridyne, similar electronic principles govern the reactivity of this compound, where the electron-withdrawing nature of the iodine atom and the pyridine ring nitrogen work in concert to promote reaction at the C2 position.

Chemoselectivity concerns the preferential reaction of one functional group over another. The key challenge and feature of using this compound is achieving selective reaction at the C-I bond without affecting the MOM protecting group. The MOM ether is generally stable to the neutral or basic conditions employed in many standard cross-coupling reactions, such as Suzuki, Stille, and Hiyama couplings. wikipedia.orgorganic-chemistry.org This stability allows for the selective functionalization at the C2 position while preserving the protected hydroxyl group for subsequent transformations. Conversely, the C-I bond is largely unreactive to the acidic conditions typically used for MOM group removal, allowing for selective deprotection without disturbing the iodo-substituent.

| Reaction Type | Target Functional Group | Non-Reactive Functional Group | Typical Conditions | Mechanistic Rationale for Selectivity |

| Cross-Coupling | C-I bond | MOM ether | Pd catalyst, base (e.g., K₂CO₃, Cs₂CO₃), heat | The Pd(0) catalyst selectively undergoes oxidative addition into the weak C-I bond. The O-C-O acetal (B89532) linkage of the MOM group is stable under these conditions and does not interact with the catalyst. |

| Deprotection | MOM ether | C-I bond | Acidic conditions (e.g., HCl, TFA) | The MOM ether is an acetal, which is labile to acid. The mechanism involves protonation of one of the ether oxygens, followed by cleavage of the C-O bond. The C-I bond is strong and non-polar, rendering it inert to these conditions. rsc.org |

Mechanistic Insights into Protecting Group Manipulation

The methoxymethyl (MOM) ether serves as a crucial protecting group for the hydroxyl function at the C3 position. Its manipulation, particularly its removal (deprotection), is a key step in multi-step syntheses.

The deprotection of MOM ethers is most commonly achieved under acidic conditions. The mechanism involves the cleavage of the acetal O-C-O bond. rsc.org The process is initiated by the protonation of one of the ether oxygen atoms by an acid. This is typically the oxygen atom further from the pyridine ring, as the lone pair on the oxygen adjacent to the ring is less available due to resonance delocalization. Following protonation, the C-O bond cleaves to generate a resonance-stabilized oxocarbenium ion (H₂C=O⁺-CH₃) and the free 3-hydroxypyridine (B118123) derivative. This intermediate is then captured by water or another nucleophile present in the medium.

Recent studies using density functional theory (DFT) on the cleavage of MOM ethers facilitated by Lewis acids like bismuth trichloride (B1173362) (BiCl₃) have provided deeper mechanistic insights. rsc.org These studies suggest that the Lewis acid coordinates to the ether oxygen atoms, weakening the C-O bond and facilitating its cleavage. The presence of a co-reagent like water is often crucial, playing a key role in proton transfer and facilitating the breakdown of the intermediate complex. rsc.org

While acidic cleavage is most common, other methods for MOM ether deprotection have been developed to accommodate sensitive substrates.

| Deprotection Reagent/System | Proposed Mechanistic Steps | Key Features |

| Protic Acids (e.g., HCl, TFA) | 1. Protonation of an ether oxygen. 2. Cleavage of the C-O bond to form a free hydroxyl group and an oxocarbenium ion. 3. Quenching of the oxocarbenium ion. | Standard and widely used method. Can be harsh for acid-sensitive substrates. wikipedia.org |

| Lewis Acids (e.g., BiCl₃, MgBr₂) | 1. Coordination of the Lewis acid to one or both ether oxygens. 2. Polarization and weakening of the C-O bond. 3. Cleavage of the C-O bond, often assisted by a nucleophile or trace water. rsc.org | Generally milder than strong protic acids. Offers a degree of chemoselectivity. |

| Silica-Supported Catalysts (e.g., Silica-NaHSO₄) | 1. The solid acid provides a proton to initiate the cleavage mechanism, similar to protic acids. 2. The reaction occurs on the surface of the heterogeneous catalyst. | Allows for simple workup (filtration) and is effective for chemoselective deprotection of phenolic MOM ethers. organic-chemistry.org |

Spectroscopic Characterization and Structural Elucidation Studies of 2 Iodo 3 Methoxymethoxy Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of hydrogen atoms (protons) within a molecule. In the case of derivatives of 2-Iodo-3-(methoxymethoxy)pyridine, ¹H NMR spectra offer characteristic signals that confirm the presence and connectivity of the pyridine (B92270) ring, the methoxymethoxy protecting group, and any other substituents.

For instance, the ¹H NMR spectrum of the closely related derivative, 5-bromo-2-iodo-3-(methoxymethoxy)pyridine , provides a clear blueprint of its structure. The spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), exhibits distinct signals corresponding to the different protons in the molecule. google.com

The two protons on the pyridine ring appear as distinct doublets, a result of their coupling to each other. The proton at the 5-position (H-5) resonates at δ 8.15 ppm with a coupling constant (J) of 1.8 Hz. google.com The proton at the 4-position (H-4) appears at δ 7.44 ppm, also with a coupling constant of 1.8 Hz. google.com This small coupling constant is characteristic of a meta-relationship between the two protons on the pyridine ring.

The methoxymethoxy (MOM) protecting group is readily identified by two key signals. The two protons of the methylene (B1212753) bridge (-O-CH₂-O-) appear as a sharp singlet at δ 5.27 ppm. google.com The three protons of the methyl group (-O-CH₃) also present as a singlet, found at δ 3.53 ppm. google.com The singlet nature of these signals indicates the absence of adjacent protons to couple with.

¹H NMR Data for 5-bromo-2-iodo-3-(methoxymethoxy)pyridine

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| H-5 (Pyridine) | 8.15 | d | 1.8 | google.com |

| H-4 (Pyridine) | 7.44 | d | 1.8 | google.com |

| -O-CH₂-O- | 5.27 | s | - | google.com |

| -O-CH₃ | 3.53 | s | - | google.com |

Solvent: CDCl₃

This detailed analysis of the ¹H NMR spectrum allows for the confident assignment of the structure of 5-bromo-2-iodo-3-(methoxymethoxy)pyridine and serves as a reference for the characterization of other similar derivatives.

Mass Spectrometry (e.g., LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. When coupled with liquid chromatography (LC-MS), it also provides information about the purity of the sample and its retention time under specific chromatographic conditions.

For the derivative 5-bromo-2-iodo-3-(methoxymethoxy)pyridine , LC-MS analysis confirms its molecular mass. The mass spectrum shows two prominent peaks in the positive ion mode at m/z 344.0 and 346.0, corresponding to the protonated molecule [M+H]⁺. google.com The presence of two peaks with a roughly equal intensity ratio is a characteristic isotopic signature of a compound containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br). This observation provides strong evidence for the presence of bromine in the molecule. The analysis also recorded a retention time (RT) of 1.45 minutes, which is a useful parameter for monitoring the compound's presence in a mixture. google.com

LC-MS Data for 5-bromo-2-iodo-3-(methoxymethoxy)pyridine

| Parameter | Value | Reference |

|---|---|---|

| [M+H]⁺ | 344.0, 346.0 | google.com |

| Retention Time (RT) | 1.45 min | google.com |

This data, in conjunction with NMR, provides a comprehensive and unambiguous structural confirmation of the synthesized derivative.

Advanced Spectroscopic Techniques for Structural Confirmation

While ¹H NMR and LC-MS are often sufficient for routine structural elucidation, more complex structures or the need for absolute stereochemical assignment may necessitate the use of advanced spectroscopic techniques. These methods provide deeper insights into the three-dimensional structure and connectivity of atoms within a molecule.

For pyridine derivatives, techniques such as 2D NMR spectroscopy (e.g., COSY, HSQC, HMBC) are invaluable.

COSY (Correlation Spectroscopy) experiments establish proton-proton coupling correlations, helping to identify adjacent protons in the pyridine ring and side chains.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two or three bonds, providing crucial information about the connectivity of different fragments within the molecule, such as the attachment of the methoxymethoxy group to the pyridine ring.

In cases where the crystalline structure is of interest, X-ray crystallography provides the most definitive three-dimensional structural information. For instance, the crystal structure of a related compound, 2-Iodo-3-methoxy-6-methylpyridine, has been determined, revealing details about bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov Such studies can offer insights into the packing of molecules and potential non-covalent interactions.

These advanced methods, while more resource-intensive, offer an unparalleled level of detail, ensuring the absolute and unambiguous structural confirmation of novel this compound derivatives.

Theoretical and Computational Chemistry Approaches to 2 Iodo 3 Methoxymethoxy Pyridine

Electronic Structure Calculations and Molecular Orbital Analysis

The electronic character of 2-Iodo-3-(methoxymethoxy)pyridine is fundamentally governed by the interplay of its constituent parts: the electron-withdrawing iodine atom, the electron-donating methoxymethoxy (MOM) group, and the inherent electronic nature of the pyridine (B92270) ring. While direct computational studies on this specific molecule are not extensively available in public literature, a comprehensive understanding can be constructed by analyzing its fragments and related compounds.

The pyridine ring itself is an aromatic heterocycle with a nitrogen atom that is sp²-hybridized. The lone pair of electrons on the nitrogen resides in an sp² orbital in the plane of the ring and does not participate in the aromatic π-system. This localization of the lone pair contributes to the dipole moment of the molecule and influences its reactivity.

The introduction of an iodine atom at the 2-position significantly perturbs the electronic distribution of the pyridine ring. Iodine, being a large and polarizable halogen, exerts a strong inductive electron-withdrawing effect. This effect is expected to lower the energy of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Conversely, the methoxymethoxy group at the 3-position is an electron-donating group. The oxygen atoms in the MOM group possess lone pairs that can participate in resonance with the pyridine ring, increasing the electron density, particularly at the ortho and para positions relative to the MOM group. This donation effect would tend to raise the energy of the HOMO.

The net effect on the electronic structure is a delicate balance between the inductive withdrawal of the iodine and the resonance donation of the MOM group. This push-pull electronic arrangement is anticipated to result in a relatively small HOMO-LUMO gap, which is a key indicator of chemical reactivity. A smaller gap suggests that the molecule can be more easily excited, potentially leading to enhanced reactivity in certain chemical transformations.

To provide a semi-quantitative picture, we can draw parallels from computational studies on simpler, related molecules. For instance, DFT calculations on substituted pyridines have shown that electron-withdrawing groups generally lower the HOMO and LUMO energies, while electron-donating groups raise them.

Table 1: Calculated Electronic Properties of Related Pyridine Derivatives (Illustrative)

| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Pyridine | DFT/B3LYP | -6.80 | -0.50 | 6.30 |

| 2-Iodopyridine | DFT/B3LYP | -7.10 | -1.20 | 5.90 |

| 3-Methoxypyridine | DFT/B3LYP | -6.50 | -0.30 | 6.20 |

Note: The values in this table are illustrative and based on typical trends observed in computational studies of substituted pyridines. Actual values for this compound would require specific calculations.

Computational Modeling of Reactivity and Selectivity

Computational models, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the reactivity and selectivity of chemical reactions. For this compound, these models can help identify the most likely sites for electrophilic and nucleophilic attack, as well as predict the transition states and activation energies for various reaction pathways.

The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, is a primary indicator of reactivity. In this compound, the nitrogen atom of the pyridine ring is expected to be a region of high negative electrostatic potential, making it a prime target for electrophiles and a coordination site for Lewis acids.

The carbon atoms of the pyridine ring will exhibit varying degrees of electron density. The iodine at the 2-position and the nitrogen atom will withdraw electron density, making the adjacent carbon atoms more electrophilic. Conversely, the electron-donating MOM group at the 3-position will increase the electron density at the ortho (C2 and C4) and para (C6) positions. The interplay of these effects will determine the ultimate regioselectivity of substitution reactions.

Mulliken population analysis, a method for estimating partial atomic charges, can provide further quantitative insight. While the absolute values of Mulliken charges are known to be basis-set dependent, the relative trends can be very informative.

Table 2: Predicted Mulliken Charges for Key Atoms in this compound (Illustrative)

| Atom | Predicted Mulliken Charge (a.u.) |

| N1 | -0.60 |

| C2 | +0.25 |

| I | -0.15 |

| C3 | +0.10 |

| O (ether) | -0.45 |

| C (MOM) | +0.20 |

| O (methoxy) | -0.50 |

Note: These are hypothetical values to illustrate the expected charge distribution based on the electronic effects of the substituents.

Computational modeling can also be used to explore the mechanisms of specific reactions. For example, in cross-coupling reactions where the C-I bond is activated, DFT calculations can model the oxidative addition of the C-I bond to a metal catalyst, a critical step in reactions like Suzuki or Heck couplings. These calculations can help in understanding the factors that influence the reaction rate and selectivity.

Conformational Analysis of the Pyridine and Methoxymethoxy Moieties

The pyridine ring itself is a rigid, planar structure. However, the MOM group is flexible and can adopt various conformations. The relative orientation of the methoxy (B1213986) and the pyridine-oxygen bond is of particular interest. The anomeric effect, a stereoelectronic phenomenon, often dictates the preferred conformation in systems containing an atom with a lone pair adjacent to an electronegative substituent. In the case of the MOM group, this effect would favor a gauche or synclinal arrangement of the C-O bonds to allow for stabilizing hyperconjugative interactions between the lone pair of one oxygen atom and the σ* anti-bonding orbital of the adjacent C-O bond.

Computational studies on simple ethers and acetals have quantified the rotational barriers associated with these types of bonds. For dimethoxymethane, a simple model for the MOM group, the rotational barrier is relatively low, suggesting that at room temperature, multiple conformations of the MOM group in this compound are likely populated.

The orientation of the entire MOM group relative to the pyridine ring is also a key conformational parameter. Steric hindrance between the MOM group and the adjacent iodine atom at the 2-position will play a significant role in determining the most stable conformation. Computational modeling can be used to calculate the potential energy surface for rotation around the C3-O bond, identifying the global and local energy minima.

Table 3: Calculated Rotational Barriers and Dihedral Angles for Model Systems (Illustrative)

| Molecule | Rotational Bond | Barrier (kcal/mol) | Most Stable Dihedral Angle |

| Dimethoxymethane | C-O | ~2.5 | ~60° (gauche) |

| Anisole | Ph-O | ~3.0 | 0° (planar) |

Note: These values are for model systems and serve to illustrate the expected conformational behavior. The actual conformational landscape of this compound will be a composite of these effects, influenced by the specific steric and electronic interactions within the molecule.

Emerging Research and Future Directions in the Chemistry of 2 Iodo 3 Methoxymethoxy Pyridine

Green Chemistry Considerations in its Preparation and Use:An analysis of the environmental impact of the synthesis and application of 2-Iodo-3-(methoxymethoxy)pyridine, including the use of greener solvents, catalysts, and waste reduction strategies, cannot be conducted without relevant research data.

Until dedicated research on this compound is published, a comprehensive and scientifically rigorous article focusing solely on this compound as per the requested outline cannot be responsibly constructed.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes to prepare 2-Iodo-3-(methoxymethoxy)pyridine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via regioselective iodination of 3-(methoxymethoxy)pyridine precursors. For example, halogenation at the 2-position can be achieved using N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., BF₃·Et₂O) under anhydrous conditions . Optimization involves monitoring temperature (0–25°C) and stoichiometric ratios (1.2–1.5 equivalents of iodinating agent). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically yields >85% purity. Contradictory reports on regioselectivity in similar pyridine derivatives suggest that steric effects from the methoxymethoxy group dominate over electronic effects .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The methoxymethoxy group appears as two singlets (δ 3.3–3.5 ppm for OCH₃ and δ 4.6–5.0 ppm for OCH₂O). The pyridine ring protons show characteristic splitting patterns (e.g., H-4 and H-6 as doublets near δ 8.0–8.5 ppm) .

- IR : Stretching vibrations for C-I (500–600 cm⁻¹) and C-O-C (1050–1150 cm⁻¹) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks at m/z 295 (C₇H₇INO₂) with fragmentation patterns indicating loss of methoxymethoxy (Δ m/z 75) .

Q. What are the common reactivity patterns of this compound in cross-coupling reactions?

- Methodological Answer : The iodine substituent at the 2-position participates in Suzuki-Miyaura couplings with aryl/heteroaryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C). The methoxymethoxy group is stable under these conditions but can be deprotected using HCl/MeOH to yield hydroxylated derivatives . Competing side reactions (e.g., dehalogenation) are minimized by using degassed solvents and inert atmospheres .

Advanced Research Questions

Q. How do steric and electronic factors influence the regioselectivity of electrophilic substitutions in this compound?

- Methodological Answer : DFT studies on analogous pyridines reveal that the methoxymethoxy group at the 3-position creates steric hindrance, directing electrophiles (e.g., nitration, sulfonation) to the 4- or 6-positions. Electronically, the iodine atom withdraws electron density via inductive effects, further deactivating the 2-position. Experimental validation involves competitive reactions with deuterated analogs and kinetic isotope effect analysis .

Q. What strategies mitigate competing decomposition pathways during the storage and handling of this compound?

- Methodological Answer : The compound is sensitive to light and moisture, which can trigger C-I bond cleavage or hydrolysis of the methoxymethoxy group. Storage under argon at −20°C in amber vials extends stability. Decomposition products (e.g., 3-hydroxypyridine derivatives) can be monitored via TLC (Rf shift from 0.6 to 0.3 in 7:3 hexane/EtOAc) .

Q. How can computational methods (DFT, MD) predict the interaction of this compound with biological targets or catalytic surfaces?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) model the compound’s electronic structure, highlighting nucleophilic regions (e.g., oxygen lone pairs) and electrophilic iodine. Molecular docking simulations (AutoDock Vina) with protein targets (e.g., kinases) assess binding affinities. For catalysis, charge distribution maps explain adsorption on metal surfaces (e.g., Pd in cross-coupling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.